2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride
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Overview
Description
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include an anthracene core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride typically involves multiple steps, starting from anthracene derivatives. Common synthetic routes include Friedel-Crafts acylation, followed by amide formation and subsequent functional group modifications. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the anthracene core or the amide group to introduce new functionalities.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s anthracene core allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
Anthraquinone: Widely studied for its photophysical properties and applications in dye synthesis.
2,2’-Bianthracene: Employed in organic semiconductors and as a fluorescent material.
Uniqueness
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride stands out due to its unique combination of an anthracene core with functional groups that enhance its reactivity and versatility. This makes it particularly valuable in both research and industrial applications .
Properties
CAS No. |
81085-94-1 |
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Molecular Formula |
C22H25ClN2O5 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O5.ClH/c1-3-24(4-2)10-9-23-17(26)12-13-11-16(25)18-19(20(13)27)22(29)15-8-6-5-7-14(15)21(18)28;/h5-8,11,25,27H,3-4,9-10,12H2,1-2H3,(H,23,26);1H |
InChI Key |
NLAWGUKLBNSREV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
Origin of Product |
United States |
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